3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N,N-dimethylpropanamide
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Description
3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N,N-dimethylpropanamide is a useful research compound. Its molecular formula is C17H17FN4O2 and its molecular weight is 328.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.13355396 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle
Mode of Action
If it does indeed target CDK2, it may inhibit the kinase activity of CDK2, thereby disrupting the cell cycle and potentially leading to cell death
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its exact target. If CDK2 is the target, the compound could affect the cell cycle, particularly the transition from the G1 phase to the S phase . This could lead to cell cycle arrest and apoptosis.
Pharmacokinetics
The ADME properties of this compound are currently unknown. Similar compounds have shown good oral bioavailability
Result of Action
The result of the compound’s action would depend on its exact target and mode of action. If it inhibits CDK2, it could lead to cell cycle arrest and apoptosis, potentially making it useful for the treatment of cancer .
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N,N-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c1-20(2)16(23)7-8-21-9-10-22-15(17(21)24)11-14(19-22)12-3-5-13(18)6-4-12/h3-6,9-11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUGTTMIDGPSCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN1C=CN2C(=CC(=N2)C3=CC=C(C=C3)F)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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